molecular formula C23H21N3O4S B2489139 4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-81-0

4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2489139
CAS No.: 898420-81-0
M. Wt: 435.5
InChI Key: LJPWNQUQJRNOOY-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides. This compound consists of a benzenesulfonamide moiety attached to a quinazolinone framework via a phenyl linker. Such structures are often explored in the development of pharmaceuticals due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Stepwise Synthesis

    • Starting Materials: : The synthesis begins with a methoxy-substituted benzene, an appropriate aniline derivative, and 2-methyl-4-oxoquinazoline.

    • Step 1: : The initial step may involve the formation of the intermediate amine by reacting 2-methyl-4-oxoquinazoline with an aniline derivative under appropriate conditions, such as refluxing in a polar solvent.

    • Step 2: : Subsequent sulfonation of the amine intermediate with a sulfonyl chloride derivative yields the desired sulfonamide product.

    • Reagents & Conditions: : Typical reagents may include thionyl chloride or sulfur trioxide-pyridine complex, while solvents could be dichloromethane or tetrahydrofuran.

  • Alternative Approaches

    • Another synthetic route might involve a one-pot synthesis where all reactants are combined in a controlled environment, reducing the number of steps and purification processes.

Industrial Production Methods:

  • The industrial production often follows a similar stepwise synthesis but on a larger scale.

  • Optimized reaction conditions to enhance yield, purity, and reduce cost and waste are essential.

  • Automation and continuous flow reactors may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy or methyl groups.

    • Common reagents: Potassium permanganate, chromium trioxide.

  • Reduction

    • Possible reduction of the sulfonamide group or the quinazolinone moiety.

    • Common reagents: Lithium aluminium hydride, hydrogen gas with palladium catalyst.

  • Substitution

    • Electrophilic substitution reactions due to the aromatic nature of the benzene and quinazoline rings.

    • Common reagents: Halogenating agents, nitrating agents.

Major Products:

  • Oxidation products may include quinazolinone derivatives with carboxylic acids or aldehydes.

  • Reduction could yield amine derivatives.

  • Substitution reactions might produce halogenated or nitrated analogs.

Scientific Research Applications

Chemistry:

  • Intermediate for Synthesis: : It serves as an intermediate for more complex molecules, particularly those with pharmaceutical potential.

  • Study of Chemical Properties: : Used to study reaction mechanisms and chemical behavior of sulfonamides and quinazolinones.

Biology and Medicine:

  • Pharmacological Agents:

  • Antimicrobial Activity: : Due to its sulfonamide component, it may exhibit antibacterial or antifungal properties.

Industry:

  • Material Science:

  • Catalysis: : Possible applications in catalytic processes due to its ability to coordinate with metal centers.

Mechanism of Action

  • The exact mechanism depends on its application. In pharmaceuticals, the compound may interact with specific enzymes or receptors.

  • Molecular Targets: : It could target proteins or nucleic acids within cells.

  • Pathways: : Possible involvement in signaling pathways, enzyme inhibition, or DNA/RNA interactions.

Comparison with Similar Compounds

  • Sulfonamides: : Such as sulfamethoxazole, sulfadiazine.

  • Quinazolinones: : Such as 2-methyl-4-oxo-3-quinazolinecarbonitrile.

This compound's distinct structure and potential make it an intriguing subject for further research and application across various scientific fields.

Biological Activity

4-Methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This compound, with a molecular formula of C22H19N3O4SC_{22}H_{19}N_{3}O_{4}S and a molecular weight of approximately 421.5 g/mol, has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.

Chemical Structure

The structure of the compound can be represented as follows:

4 Methoxy N 2 methyl 4 2 methyl 4 oxoquinazolin 3 4H yl phenyl benzenesulfonamide\text{4 Methoxy N 2 methyl 4 2 methyl 4 oxoquinazolin 3 4H yl phenyl benzenesulfonamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells.

Key Findings:

  • Cytotoxicity: The compound demonstrated IC50 values in the micromolar range, indicating its effectiveness in inhibiting cell proliferation.
  • Mechanism of Action: The anticancer activity may be mediated through apoptosis induction, where treated cells showed increased early apoptotic populations and elevated caspase activity, suggesting that the compound triggers programmed cell death in cancer cells .

Enzyme Inhibition

The sulfonamide moiety contributes to the compound's ability to act as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on various isoforms of carbonic anhydrase (CA), which are implicated in numerous physiological processes and disease states.

Research Insights:

  • Inhibition Profile: Compounds structurally related to this compound have shown nanomolar inhibitory action against hCA isoforms I, II, IX, and XII .
  • Potential Applications: Given its inhibitory activity, this compound may serve as a lead for developing new therapeutics targeting conditions such as glaucoma and edema.

Summary of Biological Activities

Activity Details
Anticancer Induces apoptosis in cancer cell lines (IC50 in micromolar range).
Enzyme Inhibition Inhibits carbonic anhydrase isoforms with nanomolar potency.

Case Studies

  • Study on Anticancer Activity : A series of quinazolinone derivatives were synthesized and screened for their anticancer properties. Among them, compounds similar to this compound exhibited significant cytotoxicity against HeLa cells with IC50 values around 6–7 μM .
  • Enzyme Inhibition Study : Research indicated that quinazolinone-based sulfonamides could effectively inhibit hCA isoforms. The structure–activity relationship (SAR) analysis suggested that modifications to the quinazolinone core could enhance inhibitory potency against specific isoforms .

Properties

IUPAC Name

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-15-14-17(26-16(2)24-22-7-5-4-6-20(22)23(26)27)8-13-21(15)25-31(28,29)19-11-9-18(30-3)10-12-19/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPWNQUQJRNOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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